

The Morpholine Scaffold: A Gateway to Diverse Therapeutic Targets

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-2-oxoethanol

Cat. No.: B118212

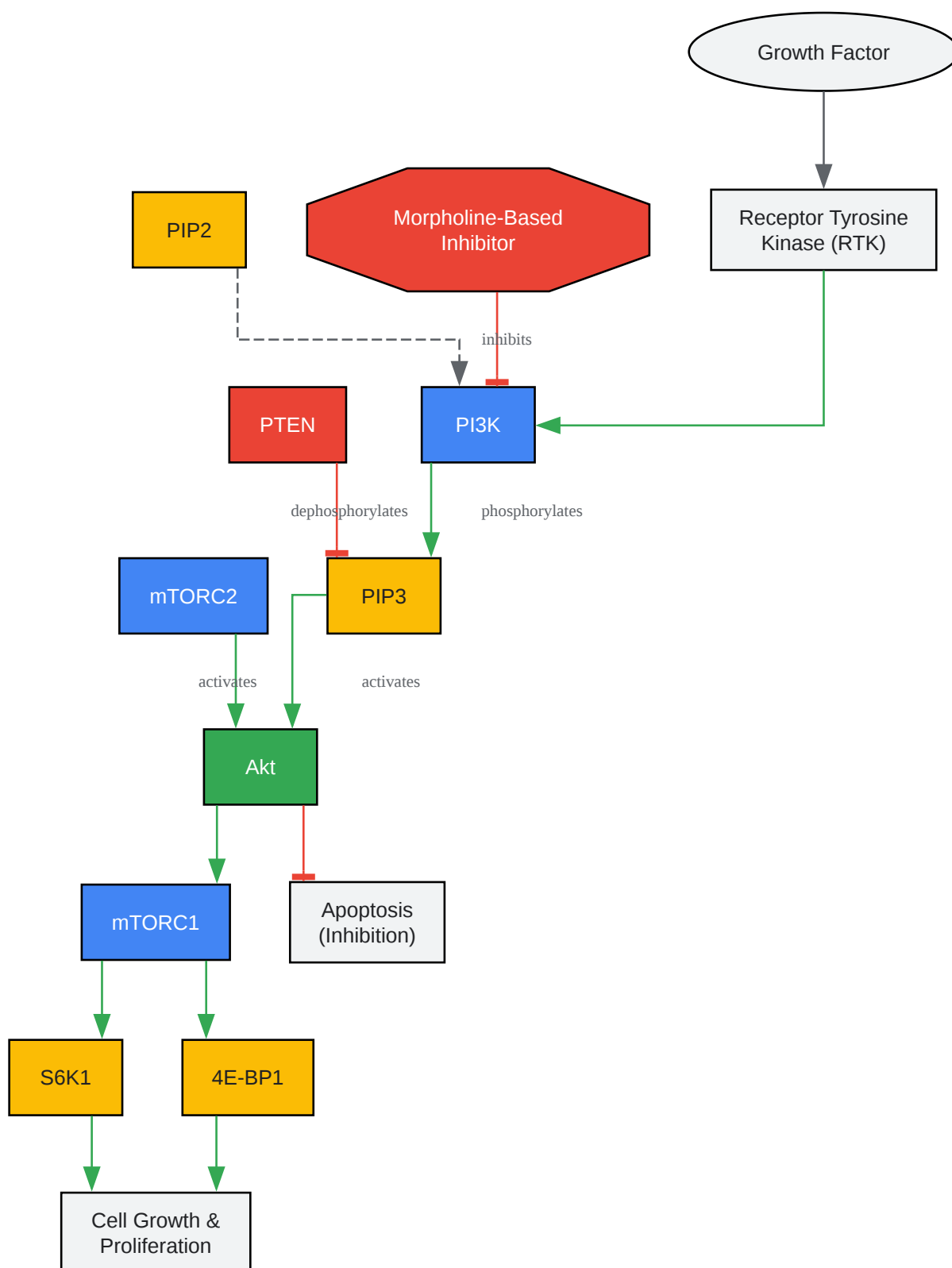
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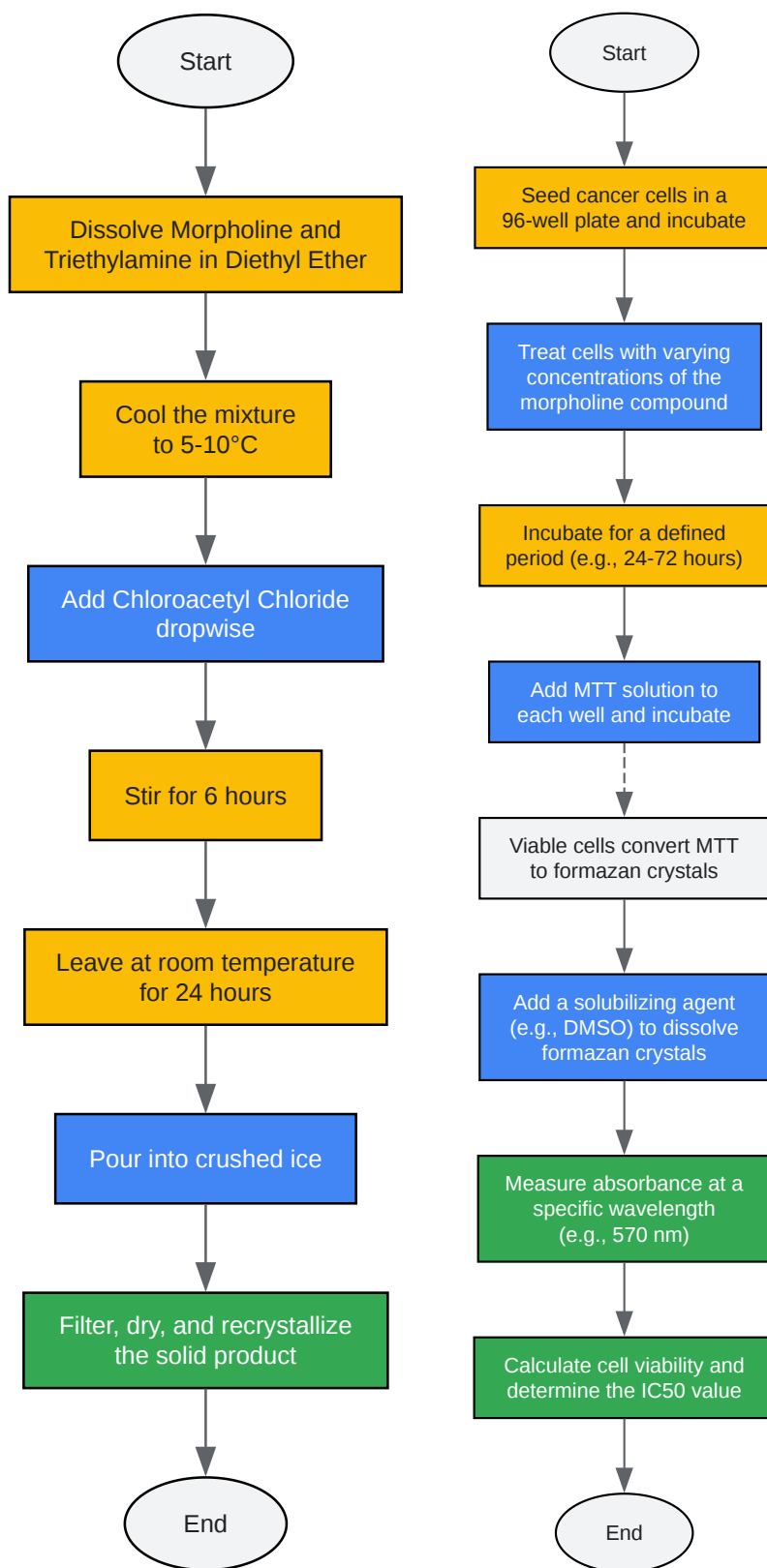
While direct experimental data on the therapeutic targets of **2-morpholin-4-yl-2-oxoethanol** is limited, the extensive research on other morpholine-containing compounds provides a strong basis for predicting its potential biological activities. The morpholine nucleus is a key component in numerous pharmacologically active agents, acting not just as a passive scaffold but often playing a crucial role in the molecule's interaction with its biological target.[5]

Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and many morpholine derivatives have been developed to target key nodes in these pathways.

a) PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6] A significant number of patents and research articles focus on morpholine-containing compounds as inhibitors of this pathway.[6]





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